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1-(4-(Difluoromethoxy)benzyl)piperazine

Cat. No.: B15059621
M. Wt: 242.26 g/mol
InChI Key: QQGGIYHBUUEIRO-UHFFFAOYSA-N
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Description

Contextualization of Piperazine (B1678402) Scaffolds in Modern Chemical Science

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at opposite positions, is a ubiquitous and privileged scaffold in modern medicinal chemistry. nih.govresearchgate.net Its structural flexibility and ability to be substituted at its nitrogen atoms allow for the fine-tuning of a molecule's physicochemical properties, such as solubility, lipophilicity, and basicity. This versatility makes the piperazine moiety an ideal building block for creating diverse chemical libraries aimed at discovering new therapeutic agents. researchgate.net

Piperazine-containing compounds have been successfully developed for a vast range of therapeutic applications, including as antipsychotic, antidepressant, antihistamine, anti-anginal, and anti-cancer agents. researchgate.net The presence of the piperazine core can impart favorable pharmacokinetic properties to a drug candidate, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. Its ability to engage in various biological interactions makes it a cornerstone in the design of new bioactive compounds. nih.govnih.gov

Significance of Benzylpiperazine Derivatives in Advanced Organic Chemistry

Benzylpiperazine (BZP) and its derivatives represent a significant class of compounds that have been extensively studied in organic and medicinal chemistry. researchgate.neteuropa.eu BZP itself is a synthetic compound that acts as a stimulant on the central nervous system. europa.eu The core structure, consisting of a piperazine ring attached to a benzyl (B1604629) group, provides a versatile template for chemical modification.

In advanced organic chemistry, the synthesis of benzylpiperazine derivatives is a common strategy to explore structure-activity relationships (SAR). By modifying the benzyl ring with different substituents, chemists can modulate the compound's biological activity. researchgate.net For example, the addition of electron-withdrawing or electron-donating groups to the phenyl ring can alter the molecule's interaction with biological targets, such as receptors and enzymes in the central nervous system. europa.eu These derivatives are often used as research tools to investigate neurological pathways and to serve as lead compounds in the development of new drugs. researchgate.neteuropa.eu

Rationale for In-Depth Academic Investigation of 1-(4-(Difluoromethoxy)benzyl)piperazine

The specific academic interest in this compound stems from the strategic incorporation of the difluoromethoxy group (-OCHF₂) onto the benzyl ring. The introduction of fluorine-containing groups is a well-established and powerful strategy in modern drug design to enhance the pharmacological profile of a lead compound.

The difluoromethoxy group is of particular importance for several reasons:

Metabolic Stability : The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond. Replacing a methoxy (B1213986) group (-OCH₃), which is prone to metabolic breakdown (O-demethylation) by enzymes in the liver, with a difluoromethoxy group can block this metabolic pathway, thereby increasing the compound's stability and prolonging its duration of action in the body.

Modulation of Lipophilicity : The difluoromethoxy group can increase the lipophilicity (fat-solubility) of a molecule. This property is crucial for its ability to cross cell membranes and the blood-brain barrier, which is often a requirement for drugs targeting the central nervous system.

Bioisosterism : The difluoromethoxy group can act as a bioisostere of other chemical groups, such as a hydroxyl (-OH) or thiol (-SH) group. A bioisostere is a chemical substituent that can be interchanged with another substituent without significantly changing the biological activity of the molecule. This allows chemists to fine-tune the properties of a molecule while maintaining its desired biological effect.

Enhanced Target Binding : The difluoromethoxy group can act as a unique hydrogen bond donor through its polarized C-H bond. This can lead to stronger and more specific interactions with biological targets, potentially increasing the potency and selectivity of the compound.

Therefore, the in-depth academic investigation of this compound is driven by the hypothesis that the difluoromethoxy substitution on the benzylpiperazine scaffold will result in a novel compound with improved pharmacokinetic properties and potentially unique biological activities compared to its non-fluorinated counterparts. Research in this area aims to synthesize and characterize the compound, and to evaluate its potential as a research tool or a lead for new drug development.

Compound Properties and Data

While extensive peer-reviewed research on this compound is not widely available in public literature, its general chemical properties can be predicted based on its structure. The following table provides an overview of these expected properties.

PropertyValue
Molecular Formula C₁₂H₁₆F₂N₂O
Molecular Weight 242.27 g/mol
Appearance Expected to be a solid or oil at room temperature
Solubility Expected to be soluble in organic solvents
Boiling Point Not determined
Melting Point Not determined

Detailed Research Findings

Specific research findings on this compound are limited. However, the rationale for its synthesis and study is based on extensive research into its constituent parts:

Piperazine Derivatives : Research has consistently shown that the piperazine scaffold is a highly effective component in drugs targeting the central nervous system. Its inclusion often confers desirable properties for brain-penetrant molecules.

Benzylpiperazine Analogues : Studies on various substituted benzylpiperazines have demonstrated that modifications to the benzyl ring are a viable strategy for altering the pharmacological effects of the parent compound. For example, compounds like 1-(3-chlorophenyl)piperazine (B195711) (mCPP) and 1-(3-trifluoromethylphenyl)piperazine (TFMPP) have been synthesized and studied for their distinct effects on serotonin (B10506) and dopamine (B1211576) systems. researchgate.neteuropa.eu

Difluoromethoxy Group in Medicinal Chemistry : A significant body of research highlights the advantages of incorporating the difluoromethoxy group into potential drug candidates. Studies have shown that this substitution can lead to increased metabolic stability, enhanced binding affinity, and improved lipophilicity, all of which are desirable characteristics for a successful therapeutic agent.

The investigation into this compound is a logical progression of this prior research, aiming to combine the established benefits of the benzylpiperazine framework with the advantageous properties of the difluoromethoxy group.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H16F2N2O B15059621 1-(4-(Difluoromethoxy)benzyl)piperazine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H16F2N2O

Molecular Weight

242.26 g/mol

IUPAC Name

1-[[4-(difluoromethoxy)phenyl]methyl]piperazine

InChI

InChI=1S/C12H16F2N2O/c13-12(14)17-11-3-1-10(2-4-11)9-16-7-5-15-6-8-16/h1-4,12,15H,5-9H2

InChI Key

QQGGIYHBUUEIRO-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)CC2=CC=C(C=C2)OC(F)F

Origin of Product

United States

Synthetic Methodologies for 1 4 Difluoromethoxy Benzyl Piperazine and Analogous Structures

Retrosynthetic Analysis of the 1-(4-(Difluoromethoxy)benzyl)piperazine Core

Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by conceptually breaking it down into simpler, commercially available precursors. For this compound, two primary disconnection strategies are evident, focusing on the key carbon-nitrogen (C-N) bonds.

Disconnection A (C-N Bond at N1): The most intuitive disconnection is at the benzylic C-N bond. This approach breaks the molecule into piperazine (B1678402) and a suitable 4-(difluoromethoxy)benzyl electrophile. This leads to two principal synthetic strategies:

N-Alkylation: This involves the reaction of piperazine (or a mono-protected derivative) with an activated benzyl (B1604629) species, such as 4-(difluoromethoxy)benzyl halide (e.g., bromide or chloride).

Reductive Amination: This strategy involves the reaction of piperazine with 4-(difluoromethoxy)benzaldehyde (B1349792) in the presence of a reducing agent. thieme-connect.commasterorganicchemistry.com

Disconnection B (Piperazine Ring Formation): A more complex approach involves constructing the piperazine ring itself with the benzyl substituent already in place. This would typically involve cyclization of a pre-functionalized diamine precursor. For instance, a disconnection across the N1-C2 and N4-C3 bonds could lead back to N-(4-(difluoromethoxy)benzyl)ethylenediamine and a two-carbon electrophile.

Given the ready availability of piperazine and the relative ease of synthesizing the benzyl component, Disconnection A represents the most common and practical approach for laboratory and industrial synthesis.

Classical and Contemporary Synthetic Routes to N-Substituted Piperazines

The synthesis of N-substituted piperazines is a well-established field in organic chemistry, driven by their prevalence in pharmaceuticals. researchgate.netnih.gov

Amination and Alkylation Strategies in Piperazine Synthesis

Direct N-alkylation and reductive amination are the most widely employed methods for producing N-benzylpiperazines. mdpi.comresearchgate.net

Direct N-Alkylation: This method involves the nucleophilic substitution reaction between piperazine and a benzyl halide. ambeed.com A primary challenge is controlling the selectivity between mono- and di-alkylation. Using a large excess of piperazine can favor the mono-substituted product, but this complicates purification. researchgate.net A common alternative is to use mono-protected piperazine, such as N-Boc-piperazine, to ensure single substitution, followed by a deprotection step. researchgate.net The reaction of piperazine with benzyl chloride is a classic example of this approach. orgsyn.org

Reductive Amination: This one-pot reaction combines an aldehyde or ketone with an amine in the presence of a reducing agent. wikipedia.org For the target molecule, this involves reacting 4-(difluoromethoxy)benzaldehyde with piperazine. thieme-connect.com The reaction proceeds via the formation of an intermediate iminium ion, which is then reduced. masterorganicchemistry.commdma.ch Common reducing agents include sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN), which are mild enough not to reduce the initial aldehyde. thieme-connect.comnih.gov Catalytic hydrogenation is also a viable, "greener" alternative. thieme-connect.comwikipedia.org

Comparison of N-Alkylation and Reductive Amination
MethodPrecursorsKey ReagentsAdvantagesChallenges
Direct N-AlkylationPiperazine, Benzyl HalideBase (e.g., K₂CO₃), Solvent (e.g., Acetonitrile)High-yielding, uses readily available halides.Risk of di-alkylation, may require protecting groups. researchgate.net
Reductive AminationPiperazine, BenzaldehydeReducing Agent (e.g., NaBH(OAc)₃, H₂/Pd)Good for mono-alkylation, one-pot procedure. thieme-connect.comwikipedia.orgAldehyde availability, potential for side reactions. mdma.ch

Cyclization Approaches for Piperazine Ring Formation

While less common for simple N-benzylpiperazines, methods to construct the piperazine ring are crucial for creating highly substituted or complex analogs. researchgate.netmdpi.com These strategies typically involve the intramolecular or intermolecular cyclization of linear precursors.

Common cyclization strategies include:

From Diamines: Reaction of an N-substituted ethylenediamine with a 1,2-dielectrophile (e.g., 1,2-dichloroethane).

From Amino Alcohols: Catalytic cyclization of aminoethylethanolamine. researchgate.net

Reductive Cyclization: A newer method involves the double Michael addition of nitrosoalkenes to a primary amine, followed by a stereoselective catalytic reductive cyclization of the resulting dioxime intermediate. mdpi.comresearchgate.net

These methods offer flexibility for creating diverse piperazine cores but are generally more step-intensive than direct functionalization of the pre-formed piperazine ring. organic-chemistry.orgscispace.com

Incorporation of the Difluoromethoxybenzyl Moiety

A critical step in the synthesis is the preparation of the 4-(difluoromethoxy)benzyl precursor, typically 4-(difluoromethoxy)benzaldehyde. bldpharm.com This is most commonly synthesized from its corresponding phenolic precursor, 4-hydroxybenzaldehyde.

The difluoromethylation of the phenol is typically achieved using a source of difluorocarbene, often generated from reagents like sodium chlorodifluoroacetate or chlorodifluoromethane gas in the presence of a base. chemicalbook.com

PrecursorReagentConditionsProductYield
4-HydroxybenzaldehydeSodium 2-chloro-2,2-difluoroacetate, Cs₂CO₃DMF/Water, 100°C4-(Difluoromethoxy)benzaldehyde91%
VanillinMonochlorodifluoromethane, NaOHDMF, 90°C3-Methoxy-4-(difluoromethoxy)benzaldehyde80%

Data compiled from synthesis procedures. chemicalbook.com

Once synthesized, this aldehyde can be used directly in reductive amination or converted to the corresponding benzyl halide for N-alkylation reactions.

Stereoselective Synthesis Considerations

While the target molecule, this compound, is achiral, the synthesis of chiral piperazine derivatives is a significant area of research, particularly for pharmaceuticals. rsc.org Stereoselectivity can be introduced in several ways:

Chiral Pool Synthesis: Utilizing enantiopure starting materials, such as amino acids, to construct the piperazine ring. rsc.org

Asymmetric Catalysis: Employing chiral catalysts for reactions like asymmetric hydrogenation of pyrazine precursors or enantioselective cyclization reactions. rsc.org

Asymmetric Lithiation: Direct functionalization of the piperazine ring can be achieved with high enantioselectivity using s-BuLi and a chiral ligand like (-)-sparteine. nih.gov

These advanced methods allow for the precise control of stereochemistry in more complex piperazine structures. nih.govacs.org

Reaction Mechanism Investigations for Key Synthetic Steps

N-Alkylation: The direct alkylation of piperazine with a benzyl halide proceeds through a standard bimolecular nucleophilic substitution (SN2) mechanism. The nitrogen atom of the piperazine acts as the nucleophile, attacking the electrophilic benzylic carbon and displacing the halide leaving group. The reaction rate is influenced by the solvent, the nature of the leaving group, and the base used to neutralize the generated acid.

Reductive Amination: This reaction involves two main stages:

Imine/Iminium Formation: The amine (piperazine) first adds to the carbonyl group of the aldehyde to form a hemiaminal intermediate. This intermediate then reversibly loses a molecule of water to form an imine. In the weakly acidic conditions typically used, the imine is protonated to form a more electrophilic iminium ion. wikipedia.orgmdma.ch

Reduction: A hydride reducing agent, such as NaBH(OAc)₃, delivers a hydride ion to the carbon of the iminium ion, reducing the C=N double bond to a C-N single bond and yielding the final amine product. thieme-connect.commasterorganicchemistry.com The selectivity of reagents like NaBH₃CN and NaBH(OAc)₃ is key; they are potent enough to reduce the iminium ion but not the starting aldehyde. thieme-connect.commasterorganicchemistry.com

Exploration of Reaction Pathways and Intermediates

The construction of the core structure of this compound and analogous compounds primarily involves the formation of a carbon-nitrogen (C-N) bond between the benzylic carbon and one of the piperazine nitrogens. Two principal pathways are widely employed for this transformation: nucleophilic substitution and reductive amination.

Nucleophilic Substitution: This is a classical and direct approach for N-alkylation. The synthesis of 1-benzylpiperazine, a close analog, is well-documented and serves as a model for this pathway. orgsyn.orgdesigner-drug.com The reaction typically involves the treatment of piperazine with a benzyl halide, such as 4-(difluoromethoxy)benzyl chloride or bromide. To achieve mono-substitution and avoid the formation of the 1,4-disubstituted byproduct, it is common to use a large excess of piperazine or to employ a protecting group strategy. nih.gov The reaction proceeds via a direct S(_N)2 mechanism where the nitrogen atom of piperazine acts as a nucleophile, attacking the electrophilic benzylic carbon and displacing the halide leaving group. An alternative strategy involves the in situ formation of reactive bicyclic quaternary ammonium salts derived from 1,4-diazabicyclo[2.2.2]octane (DABCO), which can be intercepted by nucleophiles upon C-N bond cleavage to form piperazine derivatives. researchgate.net

Reductive Amination: This method provides an alternative route that often offers high selectivity and yield. The process begins with the condensation of an aldehyde, in this case, 4-(difluoromethoxy)benzaldehyde, with piperazine to form an iminium ion intermediate. This intermediate is not isolated but is subsequently reduced in situ to yield the final N-benzylpiperazine product. mdpi.comresearchgate.net Various reducing agents can be employed, with catalytic hydrogenation being a common and clean method. mdpi.com This pathway is particularly advantageous in flow chemistry systems. mdpi.comresearchgate.net

Role of Catalysis in Synthesis Optimization

Catalysis plays a pivotal role in enhancing the efficiency, selectivity, and sustainability of synthetic routes to piperazine derivatives. Both metal-based and organic catalysts are employed to optimize the key C-N bond-forming reactions.

Transition-Metal Catalysis: Transition metals are extensively used, particularly in reductive amination and cross-coupling reactions. For catalytic hydrogenation, heterogeneous catalysts such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C) are highly effective for the reduction of the iminium intermediate. mdpi.com In one study, 5% Pt/C was shown to achieve full conversion and high selectivity in a reductive amination to form a medicinally relevant piperazine derivative. mdpi.com Copper complexes have also been developed as recyclable, heterogeneous catalysts for C-N bond formation. nih.gov For instance, a one-pot, three-component reaction of DABCO, alkyl halides, and aryl halides catalyzed by copper(I) iodide has been reported for the synthesis of unsymmetrical piperazines. rsc.org

Photoredox Catalysis: In recent years, photoredox catalysis has emerged as a powerful and greener tool for chemical synthesis. mdpi.comresearchgate.net This approach uses light to initiate chemical transformations. Iridium-based complexes are often used as photocatalysts to generate radical intermediates under mild conditions. mdpi.comorganic-chemistry.org For example, a visible-light-promoted decarboxylative annulation protocol has been developed to produce various piperazines. organic-chemistry.org Furthermore, purely organic photoredox catalysts, such as acridinium salts, are being explored to improve the sustainability of these reactions by avoiding potentially toxic and costly transition metals. mdpi.com

Table 1: Comparison of Catalytic Systems in Piperazine Synthesis
Catalytic MethodCatalyst ExampleReaction TypeKey AdvantagesReference
Heterogeneous Catalysis5% Platinum on Carbon (Pt/C)Reductive AminationHigh conversion and selectivity, ease of separation. mdpi.com
Homogeneous CatalysisCopper(I) Iodide (CuI)Multi-component C-N CouplingForms complex structures in one pot. rsc.org
Photoredox Catalysis (Metal)Iridium complexesDecarboxylative AnnulationMild reaction conditions, high functional group tolerance. mdpi.comorganic-chemistry.org
Photoredox Catalysis (Organic)Acridinium saltsC-H AlkylationAvoids heavy metals, sustainable. mdpi.com

Emerging Synthetic Techniques for Analogous Compounds

The drive for more efficient, safer, and environmentally friendly chemical manufacturing has led to the adoption of new technologies and principles in the synthesis of piperazine-containing molecules.

Continuous Flow Chemistry Applications

Continuous flow chemistry, where reactants are pumped through a reactor in a continuous stream, offers significant advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, and simplified scale-up. mdpi.comresearchgate.net This technology has been successfully applied to the synthesis of piperazine derivatives.

Multi-step, uninterrupted flow sequences have been developed for the preparation of complex aryl piperazine drugs. researchgate.net These systems can integrate several reaction steps, such as reductive amination and deprotection, along with in-line purification. researchgate.net Reductive aminations are particularly well-suited for flow reactors, especially when using catalytic hydrogenation with packed-bed catalysts. mdpi.com The transition of synthetic methods from batch to continuous flow has been shown to be advantageous, sometimes requiring modification of reaction conditions, such as changing a base to a more soluble one to prevent precipitation. mdpi.com The use of flow chemistry can facilitate the safe handling of hazardous reagents and can significantly improve productivity and sustainability compared to batch methods. researchgate.net

Green Chemistry Principles in Piperazine Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. researchgate.netresearchgate.net In piperazine synthesis, this involves developing methods that use less hazardous materials, reduce waste, and improve energy efficiency.

Several strategies are being employed to make piperazine synthesis greener:

Microwave-Assisted Synthesis: Microwave irradiation can replace conventional heating to accelerate reaction times, often leading to higher yields and cleaner reactions. nih.govresearchgate.net

Green Solvents: Efforts are being made to replace toxic organic solvents with more environmentally benign alternatives like water or ethanol. researchgate.netunibo.it

Catalyst-Free Synthesis: In some cases, reactions can be designed to proceed without a catalyst, simplifying purification and reducing waste. researchgate.netresearchgate.net

Photoredox Catalysis: As mentioned, the use of light as a "reagent" is inherently green, and the development of organic photocatalysts further enhances the sustainability of this method. mdpi.comresearchgate.net

These approaches are part of a broader effort to develop sustainable synthetic routes for important heterocyclic compounds like piperazines. researchgate.netresearchgate.net

Table 2: Application of Green Chemistry Principles in Piperazine Synthesis
Green Chemistry PrincipleTechnique/ApproachBenefitReference
Energy EfficiencyMicrowave-assisted synthesisReduced reaction times, improved yields. nih.govresearchgate.net
Safer Solvents & AuxiliariesUse of green solvents (e.g., water, ethanol)Reduces use of toxic and volatile organic compounds. researchgate.netunibo.it
CatalysisOrganic photoredox catalystsAvoids toxic heavy metals, utilizes renewable resources. mdpi.com
Waste PreventionCatalyst-free single pot reactionsSimplifies processes and reduces purification steps. researchgate.netresearchgate.net

Advanced Structure Activity Relationship Sar and Rational Design Studies of the 1 4 Difluoromethoxy Benzyl Piperazine Scaffold

Elucidation of Key Structural Motifs and Their Influence on Molecular Behavior

The molecular architecture of 1-(4-(difluoromethoxy)benzyl)piperazine is characterized by three principal components: the difluoromethoxy-substituted phenyl ring, the central piperazine (B1678402) core, and the interconnecting benzyl (B1604629) linker. Each of these motifs plays a crucial role in defining the compound's physicochemical properties, conformational preferences, and ultimately, its interaction with biological targets. A thorough analysis of these structural elements is fundamental to understanding the SAR of this class of molecules.

Role of the Difluoromethoxy Group in Substituent Effects

The difluoromethoxy (-OCF₂H) group at the para-position of the benzyl ring is a critical determinant of the molecule's electronic and lipophilic character. Its introduction is a strategic choice in medicinal chemistry, offering a unique combination of properties that can significantly modulate a compound's biological activity.

Electronic and Lipophilic Properties: The difluoromethoxy group is considered a lipophilic electron-withdrawing group. The high electronegativity of the fluorine atoms results in a significant inductive effect, withdrawing electron density from the phenyl ring. This electronic perturbation can influence the pKa of the piperazine nitrogens and affect the molecule's ability to engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking.

Bioisosterism: The difluoromethoxy group is often employed as a bioisostere for other functional groups, such as a methoxy (B1213986) or a hydroxyl group. As a "lipophilic hydrogen bond donor," the C-H bond of the difluoromethyl moiety can participate in hydrogen bonding interactions, mimicking the hydrogen bond donating capacity of a hydroxyl or thiol group. This property can be crucial for enhancing binding affinity to target proteins.

Below is a data table summarizing the key properties of the difluoromethoxy group compared to other common substituents:

SubstituentHansch π ConstantHammett σp ConstantHydrogen Bond Donor/Acceptor
-H0.000.00Neutral
-CH₃0.56-0.17Weak Donor
-OCH₃-0.02-0.27Acceptor
-OH-0.67-0.37Donor/Acceptor
-OCF₂H ~0.4 ~0.2 Weak Donor/Acceptor
-CF₃0.880.54Acceptor

Note: The values for -OCF₂H are approximate and can vary depending on the molecular context.

Conformational Analysis of the Piperazine Ring

The piperazine ring is a central feature of many biologically active compounds, and its conformational flexibility is a key aspect of its molecular behavior. nih.gov In the this compound scaffold, the piperazine ring typically adopts a chair conformation, which is the most energetically favorable arrangement.

Chair Conformation and Ring Inversion: The chair conformation minimizes steric strain and torsional strain within the six-membered ring. However, the piperazine ring is not static and can undergo a process of ring inversion, where one chair conformation flips to another. The energy barrier for this inversion is an important parameter, as it dictates the rate at which the ring can change its shape to adapt to a binding site. For N,N'-disubstituted piperazines, this energy barrier is influenced by the nature of the substituents.

Axial and Equatorial Substituents: In the chair conformation, the substituents on the nitrogen atoms can occupy either axial or equatorial positions. The preference for one position over the other is influenced by steric and electronic factors. For the 1-(4-(difluoromethoxy)benzyl) group, there is a general preference for the more sterically demanding group to occupy the equatorial position to minimize 1,3-diaxial interactions.

A summary of conformational preferences of the piperazine ring is provided in the table below:

ConformationRelative EnergyKey Features
Chair Lowest Staggered arrangement of all C-C and C-N bonds, minimizing torsional strain.
BoatHigherEclipsed bonds leading to significant torsional and steric strain.
Twist-BoatIntermediateA more stable intermediate between the chair and boat forms.

Impact of Benzyl Linker Geometry

The benzyl linker, which connects the difluoromethoxyphenyl moiety to the piperazine ring, provides a degree of rotational freedom that is critical for the molecule's ability to adopt a bioactive conformation. The geometry of this linker, including bond angles and torsional angles, dictates the spatial relationship between the aromatic ring and the piperazine core.

Rotational Freedom and Conformational Space: The single bonds within the benzyl linker allow for rotation, giving rise to a range of possible conformations. The preferred conformation will be the one that minimizes steric hindrance and allows for optimal interactions with a biological target. Computational modeling and conformational analysis are essential tools for exploring the accessible conformational space of the benzyl linker and identifying low-energy, potentially bioactive conformations. The flexibility of the linker can have a significant impact on binding affinity, as a more rigid linker may pre-organize the molecule in a favorable conformation, reducing the entropic penalty upon binding. nih.gov Conversely, a flexible linker may allow the molecule to adapt to different binding pockets. auburn.edu

Influence on Molecular Recognition: The orientation of the 4-(difluoromethoxy)phenyl group relative to the piperazine ring is a key determinant of how the molecule presents its pharmacophoric features to a receptor. Subtle changes in the benzyl linker's geometry can lead to significant differences in binding affinity and biological activity.

Rational Design Principles for Modulating Molecular Recognition

The rational design of new molecules based on the this compound scaffold relies on a deep understanding of the SAR principles discussed above. By systematically modifying the key structural motifs, it is possible to fine-tune the compound's properties to enhance its interaction with a specific biological target.

Scaffold Morphing and Isosteric Replacements

Scaffold morphing, or scaffold hopping, is a powerful strategy in drug design that involves replacing the central core of a molecule with a different, but functionally similar, chemical scaffold. Current time information in Edmonton, CA. In the context of the this compound scaffold, this could involve replacing the piperazine ring with other cyclic diamines or related heterocyclic systems.

Piperazine Bioisosteres: A variety of bioisosteres for the piperazine ring have been explored in medicinal chemistry. These replacements aim to retain the key physicochemical properties of the piperazine moiety, such as its basicity and ability to present substituents in a defined spatial orientation, while potentially improving other properties like metabolic stability or selectivity. The effect of some of these piperazine bioisosteres on bioavailability has been described. nih.gov

The following table presents some common bioisosteric replacements for the piperazine ring:

Original ScaffoldBioisosteric ReplacementKey Properties Altered
Piperazine HomopiperazineRing size, flexibility, pKa
Piperazine DiazaspiroalkanesRigidity, vector orientation of substituents
Piperazine Constrained bicyclic diaminesConformational restriction, reduced metabolic liability
Piperazine 3-AminoazetidineElimination of a chiral center, altered pKa

Exploration of Substituent Effects on Theoretical Interactions

The electronic and steric properties of the difluoromethoxy group, as well as other potential substituents on the benzyl ring, have a profound impact on the theoretical interactions that govern molecular recognition. Computational chemistry provides a powerful toolkit for exploring these effects and guiding the design of new analogues.

Non-Covalent Interactions: The difluoromethoxy group can participate in a range of non-covalent interactions, including hydrogen bonds, dipole-dipole interactions, and halogen bonds (in a broader sense, involving fluorine). frontiersin.org Quantum chemical calculations can be used to model these interactions and predict their strength and geometry. The electron-withdrawing nature of the difluoromethoxy group can also influence the strength of π-π stacking interactions between the aromatic ring and aromatic residues in a protein binding site.

Molecular Electrostatic Potential (MEP) Maps: MEP maps are a valuable tool for visualizing the charge distribution within a molecule and identifying regions that are prone to electrophilic or nucleophilic attack. researchgate.net By calculating the MEP map for this compound and its analogues, it is possible to predict how changes in substitution will affect the molecule's interaction with its biological target. For instance, the introduction of additional electron-withdrawing or electron-donating groups on the phenyl ring will alter the electrostatic potential and could lead to more favorable interactions with complementary residues in a binding pocket.

Design of Targeted Derivatives for Specific Chemical Probes

The rational design of chemical probes from a lead scaffold like this compound is a critical step in chemical biology and drug discovery. These specialized molecular tools are engineered to interrogate biological systems, identify target proteins, visualize molecular processes, and elucidate mechanisms of action. The structural versatility of the benzylpiperazine core allows for systematic modifications to create probes for specific applications, such as photoaffinity labeling and molecular imaging, without drastically altering the core binding properties of the parent molecule.

Photoaffinity Labeling Probes:

Photoaffinity labeling (PAL) is a powerful technique used to identify the direct binding partners of a compound within a complex biological sample. This is achieved by designing a probe that, upon photoactivation, forms a covalent bond with its target protein, allowing for subsequent isolation and identification. The design of PAL probes based on the this compound scaffold would involve the incorporation of two key functionalities: a photoreactive group and a bioorthogonal handle. unimi.it

Photoreactive Group: A group such as a diazirine or benzophenone (B1666685) can be strategically introduced. unimi.it These groups are relatively stable in the dark but form highly reactive species upon exposure to UV light, leading to covalent bond formation with nearby amino acid residues of the target protein. The placement could be on the benzyl ring, replacing or adding to existing substituents, to mimic the electronics and sterics of known active compounds. unimi.it

Bioorthogonal Handle: A terminal alkyne or azide (B81097) group is typically appended to the probe. This handle does not interfere with biological systems but allows for the selective attachment of a reporter tag (e.g., biotin (B1667282) for affinity purification or a fluorophore for visualization) via "click chemistry" after the covalent labeling has occurred. unimi.it The handle is often placed on the piperazine nitrogen, a position frequently tolerant of substitution in related scaffolds.

The table below illustrates a rational design strategy for potential photoaffinity probes derived from the this compound scaffold.

Compound IDScaffold ModificationPhotoreactive GroupBioorthogonal HandleRationale
PBP-PAL-01N4-position of piperazine3-(Trifluoromethyl)-3H-diazirin-3-yl)phenylTerminal AlkyneDiazirine provides efficient cross-linking upon UV activation. The alkyne handle allows for post-labeling functionalization via click chemistry.
PBP-PAL-02Para-position of benzyl ring (replacing difluoromethoxy)BenzophenoneTerminal Alkyne (on piperazine)Benzophenone is another widely used photo-crosslinker. This design probes the importance of the difluoromethoxy group for binding.
PBP-PAL-03Meta-position of benzyl ringDiazirineTerminal Alkyne (on piperazine)Investigates spatial tolerance for modifications on the benzyl moiety while minimizing perturbation of the para-substituent.

Molecular Imaging Probes:

Molecular imaging probes enable the non-invasive visualization and quantification of target molecules or biological processes in living systems. For central nervous system (CNS) targets, Positron Emission Tomography (PET) is a highly sensitive and quantitative imaging modality. nih.gov Designing a PET radioligand from the this compound scaffold would involve incorporating a short-lived positron-emitting radionuclide, most commonly Fluorine-18 (18F), due to its favorable half-life (109.8 min) and low positron energy. nih.govnih.gov

The design strategy focuses on identifying positions within the molecule where a fluorine atom can be introduced without compromising binding affinity and selectivity. The existing difluoromethoxy group itself presents a challenge for direct radiolabeling. Therefore, common strategies include replacing it with a fluoroalkoxy group or adding a fluorine atom to another part of the molecule. nih.gov

The following table outlines potential designs for 18F-labeled PET probes.

Compound IDModification for 18F LabelingRationale
[18F]PBP-PET-01Replace 4-(difluoromethoxy) with 4-(2-[18F]fluoroethoxy)A common strategy in PET ligand design that often preserves affinity while introducing the imaging isotope. nih.gov
[18F]PBP-PET-02Add a 4-[18F]fluorobenzyl group to the N4-piperazine position (if unsubstituted)This modification assesses an alternative labeling position, assuming the N4-position is not essential for target binding. nih.gov
[18F]PBP-PET-03Replace the benzyl group with a 2-([18F]fluorophenyl)methyl groupProbes the effect of altering the position of the fluorine on the benzyl ring, which can impact binding and metabolic stability.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational methodology that aims to establish a statistically significant correlation between the chemical structure of a series of compounds and their biological activity. nih.gov For the this compound scaffold, QSAR can be a powerful predictive tool to guide the synthesis of new derivatives, prioritize compounds for screening, and optimize potency while minimizing undesirable properties.

The development of a robust QSAR model begins with a training set of synthesized compounds derived from the lead scaffold. These compounds must have experimentally determined biological activity, typically expressed as pIC50 (the negative logarithm of the half-maximal inhibitory concentration). A wide range of molecular descriptors for each compound is then calculated. These descriptors quantify various physicochemical properties, including:

Electronic Properties: (e.g., partial charges, dipole moment, HOMO/LUMO energies) which influence electrostatic and covalent interactions.

Steric Properties: (e.g., molecular volume, surface area, molar refractivity) which describe the size and shape of the molecule.

Hydrophobic Properties: (e.g., LogP, aqueous solubility) which are crucial for membrane permeability and hydrophobic interactions with the target.

Topological Properties: (e.g., polar surface area (PSA), number of rotatable bonds) which relate to molecular connectivity and conformation.

Using statistical methods like Partial Least Squares (PLS) regression, a mathematical equation is generated that links a combination of these descriptors to the observed biological activity. nih.gov

The hypothetical table below represents a potential dataset for building a QSAR model for a series of this compound derivatives targeting a specific receptor.

Compound IDR-Group Modification (at N4 of piperazine)Experimental pIC50LogPTopological Polar Surface Area (TPSA)Molecular Weight
PBP-H-H6.52.812.5 Ų256.27
PBP-Me-CH36.83.112.5 Ų270.30
PBP-Et-CH2CH37.13.512.5 Ų284.33
PBP-iPr-CH(CH3)26.93.912.5 Ų298.35
PBP-OH-Et-CH2CH2OH7.52.932.7 Ų300.33
PBP-Ph-Phenyl7.84.612.5 Ų332.36
PBP-COMe-C(O)CH36.22.529.5 Ų298.31

A resulting QSAR equation might take the form: pIC50 = β0 + β1(LogP) - β2(TPSA) + β3(Molecular Weight) + ...

In this hypothetical equation, positive coefficients (β) for descriptors like LogP and Molecular Weight would suggest that increasing hydrophobicity and size (within a certain range) is beneficial for activity. A negative coefficient for TPSA would indicate that higher polarity is detrimental. Once validated internally and externally, this model can be used to predict the pIC50 of virtual, not-yet-synthesized derivatives. This allows researchers to focus their synthetic efforts on candidates with the highest predicted potency, saving significant time and resources.

Advanced Analytical Techniques for Characterization of 1 4 Difluoromethoxy Benzyl Piperazine and Derivatives

Spectroscopic Methodologies for Structural Elucidation

Spectroscopic methods provide detailed information about a molecule's atomic composition, bonding, and functional groups, forming the foundation of structural characterization.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the definitive structural confirmation of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides precise information about the molecular skeleton, the electronic environment of atoms, and the spatial relationships between them. For a molecule like 1-(4-(Difluoromethoxy)benzyl)piperazine, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments is required for a complete assignment.

¹H NMR provides information on the number and types of protons. The spectrum for this compound would show distinct signals for the aromatic protons on the benzyl (B1604629) ring, the methylene protons of the benzyl group, the protons on the piperazine (B1678402) ring, and the characteristic triplet of the difluoromethoxy group proton.

¹³C NMR reveals the number of non-equivalent carbon atoms in the molecule, offering insight into the carbon framework. Signals corresponding to the aromatic carbons, the benzylic carbon, the piperazine carbons, and the carbon of the difluoromethoxy group would be expected.

¹⁹F NMR is particularly crucial for confirming the presence and structure of the fluorine-containing group. Fluorine-19 is a 100% naturally abundant, spin-½ nucleus, making it highly sensitive for NMR analysis. The difluoromethoxy group would produce a characteristic signal in the ¹⁹F NMR spectrum, and its coupling to the proton on the same carbon (a doublet) would further confirm the -OCHF₂ moiety. The range of chemical shifts in ¹⁹F NMR is much larger than in ¹H NMR, making it very sensitive to the local electronic environment.

Table 1: Predicted NMR Data for this compound

Nucleus Predicted Chemical Shift (δ, ppm) Multiplicity Assignment
¹H 7.30 - 7.10 Multiplet Aromatic protons (4H)
¹H 6.55 Triplet -OCHF₂ proton (1H)
¹H 3.50 Singlet Benzyl CH₂ (2H)
¹H 2.90 Triplet Piperazine CH₂ (4H, adjacent to NH)
¹H 2.45 Triplet Piperazine CH₂ (4H, adjacent to N-benzyl)
¹³C 150 - 115 Multiple signals Aromatic carbons
¹³C 115.5 Triplet -OCHF₂ carbon
¹³C 62.8 Singlet Benzyl CH₂
¹³C 54.5 Singlet Piperazine CH₂ (adjacent to N-benzyl)
¹³C 46.0 Singlet Piperazine CH₂ (adjacent to NH)

Note: Predicted values are based on typical chemical shifts for similar structural motifs. Actual values may vary depending on solvent and experimental conditions.

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is indispensable for determining molecular weight and deducing structural information from fragmentation patterns.

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is well-suited for polar and thermally labile molecules like piperazine derivatives. It typically generates protonated molecular ions [M+H]⁺, allowing for the direct determination of the molecular weight.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of the parent ion and its fragments. This allows for the differentiation between compounds with the same nominal mass but different chemical formulas. For this compound (C₁₂H₁₆F₂N₂O), HRMS can confirm this specific elemental formula.

Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) combines the separation power of liquid chromatography with the precise mass analysis of HRMS. This is particularly useful for analyzing the compound in complex mixtures, identifying metabolites, or characterizing impurities.

The fragmentation of benzylpiperazine derivatives in MS is well-documented. The primary fragmentation pathways typically involve cleavage of the benzyl group and fragmentation of the piperazine ring. The major fragment ions expected for this compound would include the difluoromethoxybenzyl cation and various ions resulting from the cleavage of the piperazine ring.

Table 2: Predicted ESI-MS Fragmentation Data for this compound

m/z (Predicted) Ion Formula Description
243.1303 [C₁₂H₁₇F₂N₂O]⁺ Protonated molecular ion [M+H]⁺
157.0408 [C₈H₇F₂O]⁺ Difluoromethoxybenzyl cation
87.0818 [C₄H₉N₂]⁺ Piperazine ring fragment

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of the chemical bonds. It is a rapid and effective method for identifying the functional groups present in a compound. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its structural features.

Key expected absorptions include N-H stretching from the secondary amine in the piperazine ring, C-H stretching from both the aromatic and aliphatic portions of the molecule, C-N stretching, and aromatic C=C stretching. Crucially, strong absorption bands corresponding to the C-F and C-O-C stretching of the difluoromethoxy group would provide key evidence for its presence.

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Vibration Type Functional Group
3350 - 3250 N-H Stretch Secondary Amine (Piperazine)
3100 - 3000 C-H Stretch Aromatic
3000 - 2850 C-H Stretch Aliphatic (CH₂)

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Chromatographic Separation Techniques for Purity Assessment and Isolation

Thin Layer Chromatography (TLC) for Reaction Monitoring

Thin Layer Chromatography (TLC) is an indispensable technique in synthetic organic chemistry, utilized for the real-time, qualitative monitoring of reaction progress. In the synthesis of this compound and its derivatives, TLC is employed to track the consumption of reactants and the formation of the product. humanjournals.comnih.gov This method separates compounds based on their differential partitioning between a stationary phase, typically a thin layer of silica gel on a plate, and a mobile phase, a solvent system known as the eluent.

For the synthesis of piperazine derivatives, a common practice involves spotting a small amount of the reaction mixture onto a TLC plate at regular intervals. The plate is then developed in a chamber containing a suitable eluent, often a mixture of non-polar and polar solvents such as ethyl acetate and hexane, to achieve effective separation. humanjournals.com The separated spots are visualized, commonly under UV light if the compounds are chromophoric, or by using a chemical stain like acidified iodoplatinate or potassium permanganate solution. swgdrug.org

The retention factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is calculated for each spot. A decreasing intensity of the spots corresponding to the starting materials and a concurrent increase in the intensity of a new spot for the product indicates that the reaction is proceeding. The reaction is typically considered complete when the spot of the limiting starting material is no longer visible. nih.govnih.gov

Table 1: Illustrative TLC Data for Monitoring Synthesis This interactive table provides a hypothetical example of TLC data for a reaction producing a this compound derivative.

Compound IdentityRf Value (Ethyl Acetate:Hexane, 1:1)Spot Intensity (Reaction Time)
T=0 hr
Starting Material 1 (e.g., a benzylating agent)0.75High
Starting Material 2 (e.g., a piperazine precursor)0.20High
Product (this compound derivative)0.50None

Note: The presented Rf values are hypothetical and serve for illustrative purposes. Actual values are dependent on the specific reaction and TLC conditions.

X-ray Crystallography for Absolute Stereochemistry and Conformation Determination

X-ray crystallography stands as the definitive analytical method for determining the precise three-dimensional atomic arrangement of a crystalline solid. For derivatives of this compound, this technique provides unequivocal information on molecular geometry, conformation, and, when applicable, absolute stereochemistry. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a detailed map of electron density is generated, allowing for the precise determination of bond lengths, bond angles, and torsional angles. researchgate.net

This technique is particularly crucial for derivatives containing chiral centers, as it allows for the unambiguous assignment of the absolute configuration (R/S) of each stereocenter. Furthermore, X-ray crystallography reveals the preferred solid-state conformation of the molecule. For instance, it can confirm that the piperazine ring adopts a stable chair conformation, which is common for such six-membered rings. wikipedia.org The analysis also defines the spatial orientation of the (difluoromethoxy)benzyl substituent relative to the piperazine core. This detailed structural insight is vital for structure-activity relationship (SAR) studies and for understanding how the molecule might interact with biological targets.

Table 2: Representative Crystallographic Data for a Piperazine Derivative This interactive table shows example crystallographic data that could be obtained for a derivative of this compound.

ParameterIllustrative ValueDescription
Crystal System MonoclinicA crystal system described by three unequal axes with one oblique intersection.
Space Group P2₁/cDefines the symmetry elements of the crystal's unit cell.
Unit Cell Dimensions
a (Å)12.58Length of the 'a' axis of the unit cell.
b (Å)8.95Length of the 'b' axis of the unit cell.
c (Å)15.42Length of the 'c' axis of the unit cell.
β (°)105.3The angle between the 'a' and 'c' axes.
Piperazine Ring Conformation ChairThe observed three-dimensional shape of the piperazine ring in the crystal.

Note: This data is hypothetical and for illustrative purposes only.

Techniques for Purity and Identity Confirmation in Chemical Synthesis

Following a synthesis, a suite of analytical techniques is employed to confirm the identity of the target compound, such as this compound, and to assess its purity.

High-Performance Liquid Chromatography (HPLC) is a primary tool for determining the purity of the synthesized compound. unodc.org Using a reverse-phase column (e.g., C18), the compound is passed through the column with a mobile phase, and its elution is monitored by a UV detector. A chromatogram showing a single, sharp peak is indicative of a high-purity sample. The purity can be quantified by calculating the area percentage of the product peak relative to the total area of all observed peaks.

Mass Spectrometry (MS) provides information on the molecular weight of the compound. Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) are used to obtain the mass spectrum. researchgate.netikm.org.my The presence of a molecular ion peak ([M]⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the calculated mass of this compound confirms its molecular formula.

Nuclear Magnetic Resonance (NMR) Spectroscopy is the most powerful technique for structural elucidation. ¹H NMR spectroscopy provides information about the chemical environment and connectivity of protons, while ¹³C NMR spectroscopy details the carbon framework of the molecule. For this compound, specific signals in the ¹H NMR spectrum would correspond to the protons on the aromatic ring, the benzylic CH₂, the piperazine ring, and the characteristic triplet for the difluoromethoxy (CHF₂) group. Furthermore, ¹⁹F NMR would show a signal confirming the presence of the fluorine atoms.

Elemental Analysis determines the elemental composition of the compound. The experimentally measured percentages of carbon, hydrogen, and nitrogen are compared to the theoretical values calculated from the molecular formula. A close correlation between the found and calculated values provides strong evidence for the compound's identity and purity.

Table 3: Summary of Analytical Characterization Techniques This interactive table summarizes the key techniques used for the final characterization of this compound.

Analytical TechniquePurposeExpected Result for this compound (C₁₂H₁₆F₂N₂O)
HPLC Purity AssessmentA single major peak with >98% purity by area.
Mass Spectrometry Molecular Weight ConfirmationMolecular ion peak ([M+H]⁺) at m/z 243.13.
¹H NMR Structural ElucidationPresence of characteristic signals for aromatic, benzylic, piperazine, and CHF₂ protons.
¹³C NMR Carbon Skeleton ConfirmationSignals corresponding to all 12 carbon atoms in their unique chemical environments.
Elemental Analysis Elemental Composition Verification%C, %H, %N values agree with theoretical values (C: 59.5; H: 6.66; N: 11.56).

Molecular Recognition and Ligand Target Interaction Studies in Vitro and in Silico of Piperazine Scaffolds

Future Directions and Advanced Research Perspectives for Difluoromethoxybenzylpiperazine Chemistry

Exploration of Novel Synthetic Pathways for Enhanced Efficiency

The development of efficient, scalable, and cost-effective synthetic routes is paramount for the future investigation of 1-(4-(Difluoromethoxy)benzyl)piperazine and its analogues. While classical methods for creating 1,4-disubstituted piperazines, such as the nucleophilic substitution on alkyl halides or reductive amination, are well-established, future research will likely focus on more advanced and sustainable methodologies. mdpi.com

Key areas for exploration include:

Catalytic C-N Cross-Coupling Reactions: Modern catalytic methods, such as the Palladium-catalyzed Buchwald-Hartwig coupling and the Copper-catalyzed Ullmann-Goldberg reaction, offer powerful alternatives for constructing the N-aryl bond often present in piperazine-containing drug candidates. mdpi.com Adapting these methods for the efficient coupling of piperazine (B1678402) with 4-(difluoromethoxy)benzyl halides or related precursors could significantly improve yields and reduce reaction times.

Flow Chemistry and Automation: The use of continuous flow reactors can enhance reaction efficiency, safety, and scalability. Future synthetic strategies could involve developing a multi-step flow process for the synthesis of this compound, allowing for rapid production and optimization of reaction conditions.

Biocatalysis: Employing enzymes to catalyze specific steps in the synthetic pathway can lead to highly selective and environmentally friendly processes. Research into identifying or engineering enzymes capable of facilitating the key bond-forming reactions would represent a significant step towards greener synthesis.

A comparison of potential synthetic strategies is outlined below.

Synthetic Method General Approach Potential Advantages Key Research Focus
Reductive Amination Reaction of 4-(difluoromethoxy)benzaldehyde (B1349792) with piperazine in the presence of a reducing agent. mdpi.comHigh atom economy, readily available starting materials.Optimization of reducing agents and reaction conditions for high yields.
Buchwald-Hartwig Coupling Pd-catalyzed reaction between piperazine and a 4-(difluoromethoxy)benzyl halide. mdpi.comBroad substrate scope, good functional group tolerance.Development of more active and stable catalyst systems.
Flow Synthesis Continuous reaction of precursors in a microreactor system.Enhanced heat and mass transfer, improved safety, easy scalability.Design and optimization of a continuous multi-step synthesis platform.

Advanced Computational Design of Next-Generation Analogues

Computational chemistry and molecular modeling are indispensable tools for accelerating the discovery of novel bioactive molecules. For this compound, these techniques can be used to design next-generation analogues with improved potency, selectivity, and pharmacokinetic properties.

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of this approach. By developing mathematical models that correlate the chemical structure of a series of compounds with their biological activity, researchers can predict the activity of novel, unsynthesized molecules. nih.gov For instance, a 2D-QSAR study on aryl alkanol piperazine derivatives identified key molecular descriptors influencing their activity as antidepressant agents. nih.gov A similar approach for analogues of this compound would involve synthesizing a library of related compounds, evaluating their biological activity, and then using computational methods to build predictive models.

Descriptor Type Example Descriptor Potential Influence on Biological Activity
Electronic HOMO (Highest Occupied Molecular Orbital) energy nih.govGoverns the ability to donate electrons, affecting receptor interactions.
Steric/Topological Shadow-XZ nih.govRelates to the molecule's size and shape, influencing binding site complementarity.
Thermodynamic Dipole moment (Dipole-mag) nih.govAffects solubility and the ability to engage in electrostatic interactions.
Structural S_sssN (Sum of E-state indices for nitrogen atoms) nih.govQuantifies the electronic and topological state of nitrogen atoms, crucial for the piperazine core.

Future research will leverage machine learning and artificial intelligence to build more sophisticated and predictive QSAR models. Furthermore, structure-based drug design, utilizing the 3D structure of a biological target, can guide the rational design of new analogues that fit precisely into the target's binding site, enhancing potency and selectivity.

Integration of Multi-Omics Data for Deeper Mechanistic Understanding

Understanding the precise mechanism of action of this compound at a systems level requires a holistic approach. The integration of multiple "omics" datasets—including genomics, transcriptomics, proteomics, and metabolomics—can provide an unprecedentedly detailed picture of how the compound affects cellular pathways and networks.

A multi-omics approach, as demonstrated in studies on other bioactive compounds, can reveal perturbations across various biological layers. nih.gov For example, exposing a model organism like zebrafish to the compound and subsequently analyzing changes in gene expression (transcriptomics), protein levels (proteomics), and metabolite concentrations (metabolomics) can identify the key pathways affected. nih.gov This integrated analysis can uncover decisive molecular mechanisms, such as the dysregulation of specific signaling pathways or metabolic processes, that would be missed by studying a single omics layer alone. nih.gov This deep mechanistic insight is crucial for identifying potential therapeutic applications and understanding off-target effects.

Development of the Piperazine Scaffold as a Chemical Probe for Fundamental Biological Research

The piperazine moiety is recognized as a "privileged scaffold" in medicinal chemistry due to its frequent appearance in successful drugs and its ability to interact with a wide range of biological targets. nih.govnih.gov This versatility also makes the piperazine scaffold an excellent foundation for the development of chemical probes—specialized molecules designed to study fundamental biological processes.

By modifying the this compound structure, researchers can create highly selective tools for specific applications:

PET Radioligands: Incorporating a positron-emitting isotope, such as Fluorine-18, into the molecule can create a radioligand for Positron Emission Tomography (PET) imaging. Piperazine derivatives have been successfully developed as PET probes for imaging sigma-1 receptors in the brain, enabling the noninvasive study of their role in neuropsychiatric diseases. nih.govnih.gov A radiolabeled version of this compound could potentially be developed to image its specific biological target in vivo.

Fluorescent Probes: Attaching a fluorescent dye to the scaffold can allow for the visualization of the compound's localization and dynamics within living cells using fluorescence microscopy.

Affinity-Based Probes: Immobilizing the compound on a solid support can be used for affinity chromatography to isolate and identify its binding partners from complex biological samples, a crucial step in target deconvolution.

Application in Chemical Biology and Material Science Innovations

Beyond its potential as a therapeutic agent, the unique structure of this compound offers opportunities for innovation in chemical biology and material science.

In chemical biology , derivatives of this compound could be designed as specific inhibitors for studying complex cellular processes. For example, novel piperazine-based derivatives have recently been designed as potent inhibitors of ferroptosis, a specific form of regulated cell death. nih.gov This demonstrates the potential for the scaffold to be adapted to create tools that can dissect intricate biological pathways.

In material science , the piperazine ring is a versatile building block for creating functional materials. Piperazine derivatives are used as ligands to create metal complexes and Metal-Organic Frameworks (MOFs). rsc.org These materials have diverse applications in catalysis, gas storage, and separation. The difluoromethoxybenzyl group could impart unique properties, such as altered hydrophobicity or specific binding capabilities, to such materials, leading to the development of novel sensors, catalysts, or separation media.

Q & A

Q. Basic

  • 1^1H NMR : Resolve aromatic protons (δ 6.8–7.4 ppm) and methylene groups (δ 3.2–3.8 ppm) in CDCl3_3. The difluoromethoxy group (-OCF2_2H) shows characteristic splitting patterns .
  • Elemental analysis : Validate purity (>95%) by matching calculated and observed C/H/N percentages (e.g., C 65.15%, H 5.59% for chlorophenyl derivatives) .
  • TLC : Monitor reaction progress using 1:2 hexane/ethyl acetate, with Rf_f values between 0.3–0.5 for triazole derivatives .

How does the substitution pattern on the benzyl group influence the biological activity of this compound derivatives?

Q. Advanced

  • Electron-withdrawing groups (e.g., -NO2_2, -CF3_3) enhance tyrosine kinase inhibition by increasing electrophilicity at the piperazine nitrogen. For example, 4-nitrophenyl substitutions improve IC50_{50} values by 2–3-fold compared to unsubstituted analogs .
  • Hydrophobic substituents (e.g., 3-trifluoromethylphenyl) improve membrane permeability, as shown in cytotoxicity assays against MCF-7 breast cancer cells (IC50_{50} < 10 µM) .
  • Polar groups (e.g., -OH, -NH2_2) reduce metabolic stability but enhance water solubility. Balance via prodrug strategies (e.g., acetyl protection) .

What computational strategies can predict the binding affinity of this compound derivatives to target enzymes like tyrosine kinases?

Q. Advanced

  • Molecular docking : Use AutoDock Vina or Schrödinger Maestro to model interactions with ATP-binding pockets. Focus on hydrogen bonding with hinge regions (e.g., Met796 in EGFR) and hydrophobic contacts with DFG motifs .
  • QSAR models : Train models with descriptors like logP, topological polar surface area (TPSA), and dipole moment. Validate against IC50_{50} datasets from kinase inhibition assays (R2^2 > 0.85) .
  • MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories (AMBER force field). RMSD < 2 Å indicates stable binding .

How can researchers resolve contradictions in reported biological activities of structurally similar piperazine derivatives?

Q. Advanced

  • Assay standardization : Compare IC50_{50} values under uniform conditions (e.g., 72-hour incubation, 10% FBS). Discrepancies in antiproliferative activity often arise from serum protein binding differences .
  • Metabolite profiling : Use LC-MS to identify active metabolites (e.g., N-oxide derivatives) that may contribute to observed effects in vivo but not in vitro .
  • Structural validation : Re-synthesize disputed compounds and confirm purity via 1^1H NMR and HRMS. For example, batch-to-batch variability in fluorophenyl derivatives can alter logD by >0.5 units .

What in vivo models are suitable for evaluating the pharmacokinetic properties of this compound-based therapeutics?

Q. Advanced

  • Rodent models : Administer 10–50 mg/kg orally to Sprague-Dawley rats. Monitor plasma concentrations via LC-MS/MS; typical t1/2_{1/2} ranges from 2–4 hours due to hepatic CYP3A4 metabolism .
  • Tissue distribution : Use radiolabeled 18^{18}F analogs for PET imaging. High brain uptake (SUV > 2.5) indicates BBB penetration, critical for CNS targets .
  • Toxicity screening : Assess hepatotoxicity (ALT/AST levels) and cardiotoxicity (hERG inhibition, IC50_{50} > 10 µM) in BALB/c mice. Correlate with in vitro CYP450 inhibition data .

How can researchers design selective dopamine D3 receptor ligands using this compound scaffolds?

Q. Advanced

  • Substituent positioning : Introduce 2,4-dichlorophenyl or pyridinyl groups at the piperazine N-4 position to enhance D3 affinity (Ki_i < 5 nM). Avoid 3-substituted aryl groups to minimize off-target D2 binding .
  • Linker optimization : Replace propyl chains with rigid spacers (e.g., phenylpropyl) to reduce conformational entropy. This improves selectivity indices (D3/D2 > 100-fold) .
  • In vivo efficacy : Test in conditioned place preference (CPP) models for cocaine addiction. Effective ligands reduce drug-seeking behavior at 1 mg/kg doses .

What methodological challenges arise in scaling up the synthesis of this compound derivatives for preclinical studies?

Q. Advanced

  • Solvent selection : Transition from DCM to EtOAc for extraction to meet industrial safety standards. This reduces toxicity but may lower yields by 10–15% .
  • Catalyst recycling : Implement flow chemistry with immobilized Cu(I) catalysts for CuAAC reactions. Achieve >90% recovery and reduce heavy metal contamination .
  • Polymorphism control : Use anti-solvent crystallization (e.g., hexane in EtOH) to ensure consistent crystal forms. Differential scanning calorimetry (DSC) confirms monomorphic batches .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.